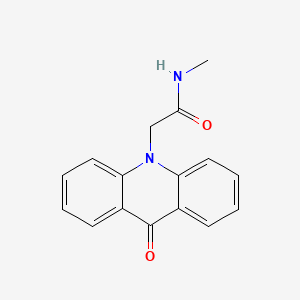

N-methyl-2-(9-oxoacridin-10-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-(9-oxoacridin-10-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-17-15(19)10-18-13-8-4-2-6-11(13)16(20)12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMJUGWMCIGHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

N-methyl-2-(9-oxoacridin-10-yl)acetamide and its derivatives have shown significant antimicrobial properties. Research indicates that acridine derivatives, including those with hydroxamic acid fragments, exhibit high efficiency against both gram-positive and gram-negative bacteria. For instance, studies demonstrated that compounds based on acridine structures displayed considerable activity against strains such as Bacillus subtilis and Proteus vulgaris .

Table 1: Antimicrobial Activity of Acridine Derivatives

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | Bacillus subtilis | High |

| This compound | Escherichia coli | Moderate |

| This compound | Staphylococcus aureus | Moderate |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Compounds in the acridine family have been identified as effective against several cancer cell lines, including breast adenocarcinoma (MCF-7). For instance, a study highlighted that certain acridine derivatives exhibited cytotoxic effects on MCF-7 and HepG2 cells, showing promise as chemotherapeutic agents .

Table 2: Cytotoxicity of Acridine Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 5.8 |

| This compound | HepG2 | 6.3 |

Other Therapeutic Applications

In addition to its antimicrobial and anticancer properties, this compound has been investigated for various other therapeutic applications:

4.1 Anti-inflammatory Activity

Acridine derivatives have shown potential anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation .

4.2 Antioxidant Properties

Research indicates that some acetamides possess antioxidant capabilities, which could be leveraged for protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Numerous case studies have documented the efficacy of N-methyl derivatives in laboratory settings:

- Case Study on Antimicrobial Efficacy : A study conducted on synthesized acridine derivatives revealed that certain compounds exhibited superior antimicrobial activity compared to traditional antibiotics like ofloxacin .

- Cytotoxicity Assessment : In vitro tests demonstrated that N-methyl derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Mechanistic Insights : Detailed investigations into the molecular interactions of these compounds with DHFR provided insights into their potential as dual-action drugs against both bacterial infections and cancer .

Comparison with Similar Compounds

Acridinone-Based Analogs

Key Insights :

- The methyl group on the acridinone core may stabilize π-π stacking interactions with kinase active sites.

Anthraquinone-Based Analogs

Key Insights :

- Anthraquinone cores exhibit stronger redox activity than acridinones due to their extended conjugated systems, making them potent antioxidants.

- Thioether substituents (e.g., in N-(9,10-dioxo-anthracenyl)-2-(R-thio)acetamide ) improve antiplatelet efficacy by modulating thiol-disulfide exchange pathways.

Fluorenone and Benzofused Analogs

Key Insights :

- Halogenation (e.g., bromo in fluorenone analogs) increases molecular weight and may improve target binding via hydrophobic interactions.

- Dibenzooxazepine derivatives (e.g., 922082-25-5 ) exhibit high molecular weights (>400), likely limiting blood-brain barrier penetration despite structural similarity to neuroactive compounds.

Heterocyclic Acetamide Derivatives

Key Insights :

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-methyl-2-(9-oxoacridin-10-yl)acetamide, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes starting with acridine derivatives. For example, anthraquinone cores (common in related compounds) are oxidized to introduce ketone groups, followed by amidation with methylated acetamide precursors. Key steps include:

- Oxidation : Use oxidizing agents like KMnO₄ or CrO₃ to generate the 9-oxoacridin-10-yl moiety.

- Acylation : React the oxidized intermediate with methyl acetamide derivatives in the presence of coupling agents (e.g., DCC or EDC) to form the acetamide bond.

- Purification : Column chromatography or recrystallization improves purity (>95%) .

- Data Insight : Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature. For instance, THF at 60°C may yield 65–70% compared to 50% in DMF due to reduced side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm methyl group integration (δ 2.8–3.2 ppm for N-CH₃) and aromatic proton environments. FT-IR can verify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of planar acridinone and acetamide spatial arrangement .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) or FRAP for redox potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS plasma analysis. Poor solubility (logP >3) may limit absorption, necessitating formulation tweaks (e.g., nanoencapsulation) .

- Metabolite Identification : LC-QTOF-MS to detect phase I/II metabolites. Methyl groups on acetamide may reduce hepatic clearance compared to non-methylated analogs .

- Dose Optimization : Use PK/PD modeling to correlate exposure levels with efficacy in animal models .

Q. What computational approaches are effective for elucidating structure-activity relationships (SAR) of acridinone-acetamide hybrids?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerases or antioxidant enzymes.

- QSAR Modeling : Develop regression models using descriptors (e.g., HOMO-LUMO gaps, polar surface area) to link electronic properties to activity .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS) .

Q. How should researchers mitigate the potential carcinogenic risks associated with acetamide derivatives during handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.